Malabaricon C

Übersicht

Beschreibung

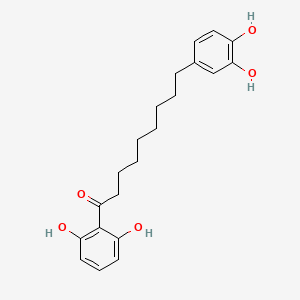

Malabaricone C ist eine natürlich vorkommende Diarylnonanoid-Verbindung, die in den getrockneten Fruchtarillen von Myristica fragrans (Muskatnuss) und Myristica malabarica gefunden wird. Es ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter entzündungshemmende, antioxidative und antimikrobielle Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Malabaricone C has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying diarylnonanoid chemistry and synthesis.

Wirkmechanismus

Target of Action

Malabaricone C (Mal C) primarily targets T-cells and sphingomyelin synthase (SMS) . T-cells play a crucial role in the immune response, and their hyper-activation can lead to immunological disorders . SMS is a membrane protein responsible for sphingolipid biosynthesis .

Mode of Action

Mal C interacts with its targets in several ways. It inhibits mitogen-induced T-cell proliferation and cytokine secretion, significantly reducing cellular thiols in lymphocytes . It also inhibits SMS, thereby affecting sphingolipid biosynthesis .

Biochemical Pathways

Mal C modulates cellular redox pathways, leading to anti-inflammatory effects . It inhibits the phosphorylation of ERK/JNK induced by concanavalin A and the DNA binding of NF-κB . These actions suppress T-cell proliferation and effector functions .

Result of Action

The molecular and cellular effects of Mal C’s action include the inhibition of T-cell proliferation and cytokine secretion, reduction of cellular thiols in lymphocytes, and suppression of T-cell effector functions . These effects contribute to its anti-inflammatory properties .

Action Environment

It’s worth noting that mal c is derived from plants of the family myristicaceae, specifically the dried fruit arils ofMyristica fragrans and Myristica malabarica . These plants have been used in traditional medicinal preparations in India (in Ayurveda) and China , suggesting that the compound may be influenced by factors such as extraction method, storage conditions, and formulation.

Biochemische Analyse

Biochemical Properties

Malabaricone C interacts with various biomolecules, playing a significant role in biochemical reactions. It inhibits mitogen-induced T-cell proliferation and cytokine secretion . It also significantly reduces cellular thiols in lymphocytes .

Cellular Effects

Malabaricone C influences cell function by modulating cellular redox . It suppresses T-cell proliferation and effector functions ex vivo . It also exhibits cytotoxicity to A549, HL-60, and MCF-7 cells .

Molecular Mechanism

Malabaricone C exerts its effects at the molecular level through various mechanisms. It inhibits sphingomyelin synthase 1 (SMS1) and SMS2 activity in cell lysates . It also inhibits concanavalin A-induced phosphorylation of ERK/JNK and DNA binding of NF-κB .

Temporal Effects in Laboratory Settings

Over time, Malabaricone C shows changes in its effects in laboratory settings. It decreases body weight gain, hepatic steatosis, and hepatic and plasma triglyceride levels in a mouse model of high-fat diet-induced obesity .

Dosage Effects in Animal Models

The effects of Malabaricone C vary with different dosages in animal models. At a dose of 0.1% in the diet, it shows significant effects on body weight gain and hepatic steatosis .

Metabolic Pathways

Malabaricone C is involved in various metabolic pathways. It interacts with enzymes such as sphingomyelin synthase 1 (SMS1) and SMS2 .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Malabaricone C kann durch verschiedene chemische Verfahren synthetisiert werden. Eine effiziente Methode beinhaltet eine Kreuzmetathese-Strategie. Diese Methode wurde optimiert, um Malabaricone C in ausreichenden Mengen für pharmakologische Studien zu produzieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von Malabaricone C beruht hauptsächlich auf der Extraktion aus natürlichen Quellen wie den Arillen von Myristica fragrans und Myristica malabarica. Der Extraktionsprozess beinhaltet eine Lösungsmittelextraktion, gefolgt von Reinigungsschritten zur Isolierung der Verbindung .

Chemische Reaktionsanalyse

Arten von Reaktionen

Malabaricone C unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Malabaricone C in seine reduzierten Formen umwandeln.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Reagenzien, einschließlich Halogenen und Nucleophilen, werden unter bestimmten Bedingungen verwendet.

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

Malabaricone C hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung für die Untersuchung der Diarylnonanoid-Chemie und -Synthese verwendet.

Wirkmechanismus

Malabaricone C übt seine Wirkungen durch verschiedene molekulare Mechanismen aus:

Entzündungshemmend: Es hemmt die Aktivierung des Nuclear Factor-kappa B (NF-κB) und der Mitogen-aktivierten Proteinkinase (MAPKs), wodurch die Produktion von proinflammatorischen Zytokinen reduziert wird.

Antimikrobiell: Es stört die Zellmembranen von Mikroorganismen und hemmt die Synthese essentieller Biomoleküle, was zum Zelltod von Mikroorganismen führt.

Analyse Chemischer Reaktionen

Types of Reactions

Malabaricone C undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert Malabaricone C into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and nucleophiles, are used under specific conditions.

Major Products

Vergleich Mit ähnlichen Verbindungen

Diese Verbindungen haben ähnliche chemische Strukturen, unterscheiden sich aber in ihrer biologischen Aktivität und Potenz . Malabaricone C ist aufgrund seiner starken entzündungshemmenden und antioxidativen Eigenschaften einzigartig, was es zu einer wertvollen Verbindung für therapeutische Anwendungen macht .

Liste ähnlicher Verbindungen

- Malabaricone A

- Malabaricone B

- Malabaricone D

Eigenschaften

IUPAC Name |

1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c22-16-13-12-15(14-20(16)26)8-5-3-1-2-4-6-9-17(23)21-18(24)10-7-11-19(21)25/h7,10-14,22,24-26H,1-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOZRFYGIFMIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212721 | |

| Record name | Malabaricone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Malabaricone C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63335-25-1 | |

| Record name | Malabaricone C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63335-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malabaricone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malabaricone C | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malabaricone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malabaricone C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9K53R3PRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Malabaricone C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 - 121 °C | |

| Record name | Malabaricone C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Malabaricone C acts as a natural inhibitor of sphingomyelin synthase (SMS), a membrane protein crucial for sphingolipid biosynthesis. [] By inhibiting SMS, Malabaricone C disrupts the production of sphingomyelin (SM) and diacylglycerol (DAG), key lipids involved in membrane fluidity, lipid metabolism, and signal transduction. [] This inhibition leads to reduced lipid droplet formation and improved glucose tolerance. []

A: Malabaricone C induces the expression of heme oxygenase-1 (HO-1) in a dose- and time-dependent manner in rat aortic smooth muscle cells (RASMCs). [] This induction is mediated through the activation of the PI3K/AKT pathway and subsequent nuclear translocation of Nrf2, a key regulator of HO-1 expression. []

A: Research suggests that Malabaricone C induces LMP in MCF-7 human breast cancer cells, leading to the release of cathepsin B and Bid cleavage. [] This event precedes mitochondrial damage and suggests that LMP might be an early trigger in the caspase-independent, but cathepsin B and t-Bid-dependent intrinsic mitochondrial apoptotic pathway. []

A: The molecular formula of Malabaricone C is C21H26O5 and its molecular weight is 358.43 g/mol. []

A: Structural elucidation of Malabaricone C has been achieved through extensive spectroscopic analyses, including NMR (1H and 13C) and mass spectrometry. [, ] Detailed spectral data can be found in various research publications. [, , ]

A: While specific studies on the material compatibility of Malabaricone C are limited, its incorporation into epoxy coatings for mild steel and aluminium-6061 alloy to provide anticorrosive and antimicrobial properties has been reported. [] This suggests potential compatibility with certain materials, but further research is needed to understand its broader material compatibility profile.

A: Methylation or reduction of Malabaricone C resulted in diminished antimicrobial activity, indicating the importance of the phenolic hydroxyl groups for its biological activity. []

A: Malabaricone C exhibited stronger anti-α-glucosidase activity compared to other isolated compounds from Myristica fragrans. [] This suggests a specific structural feature of Malabaricone C contributes to its inhibitory activity, but further SAR studies are needed to pinpoint the essential moieties.

A: Malabaricone C demonstrated efficacy in reducing blood pressure and attenuating cardiovascular remodeling in deoxycorticosterone acetate (DOCA)-salt hypertensive rats. [] It also exhibited significant anti-hypertensive effects by reducing oxidative stress and organ hypertrophy, while improving endothelial and vascular functions. []

A: Malabaricone C has been studied in various cell-based assays including: * Inhibition of violacein production in Chromobacterium violaceum CV026 [] * Inhibition of pyocyanin production and biofilm formation in Pseudomonas aeruginosa PAO1 [] * Cytotoxicity against human breast cancer MCF-7 cell line [] * Inhibition of proliferation and migration in rat aortic smooth muscle cells (RASMCs) [] * Cytotoxic activity against gastric cancer cells []

A: Malabaricone C has shown efficacy in the following animal models: * High-fat diet-induced obesity in mice [] * Deoxycorticosterone acetate (DOCA)-salt hypertensive rats [] * Indomethacin-induced gastric ulceration in mice [, , ] * Psoriasis-like skin inflammation in mice []

ANone: There is no mention of clinical trials conducted with Malabaricone C in the provided research abstracts.

ANone: Currently, there is no information available on resistance or cross-resistance mechanisms related to Malabaricone C in the provided research abstracts.

A: Acute toxicity studies in mice showed no signs of inflammation, necrosis, or hemorrhaging in liver and kidney tissues, suggesting Malabaricone C might be a suitable candidate for further development. []

A: Various analytical methods have been employed to characterize and quantify Malabaricone C: * High-performance liquid chromatography (HPLC) [] * Nuclear magnetic resonance (NMR) spectroscopy [] * Mass spectrometry (MS) [] * Desorption electrospray ionization mass spectrometry (DESI-MS) for tissue imaging []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2r)-2-[4-(3-Methylthiophen-2-yl)phenyl]propanoic acid](/img/structure/B1675852.png)

![2-[2-chloro-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B1675858.png)